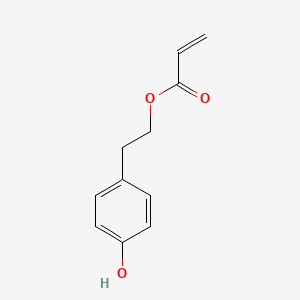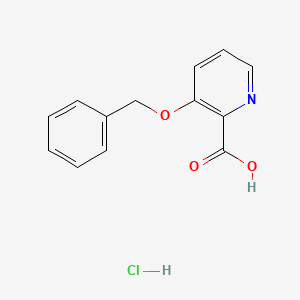
3-(Benzyloxy)picolinic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)picolinic acid hydrochloride is a chemical compound that belongs to the class of picolinic acid derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)picolinic acid hydrochloride typically involves the reaction of picolinic acid with benzyl alcohol under specific conditions. One common method is the esterification of picolinic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)picolinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific ligands to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Applications De Recherche Scientifique
3-(Benzyloxy)picolinic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral and anticancer agent.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)picolinic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes, making it a potential antiviral agent . Additionally, the compound’s ability to chelate metal ions plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position, used in the synthesis of various pharmaceuticals.
Uniqueness
This structural modification allows for more diverse chemical reactions and interactions with biological targets, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C13H12ClNO3 |
|---|---|
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
3-phenylmethoxypyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H11NO3.ClH/c15-13(16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10;/h1-8H,9H2,(H,15,16);1H |
Clé InChI |
IYESXUXIZCPKNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





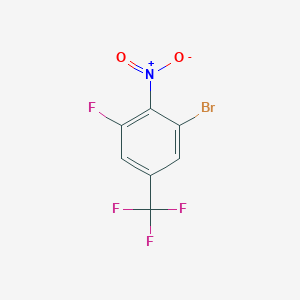
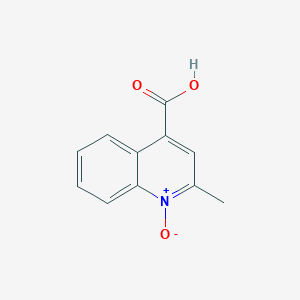
![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)



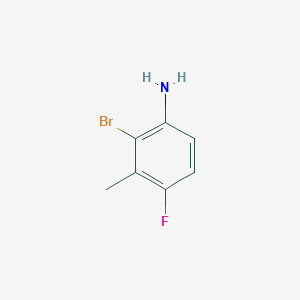
![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)

